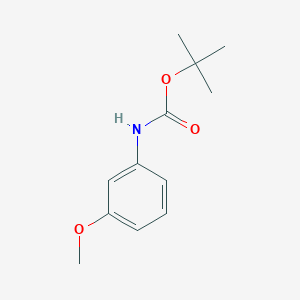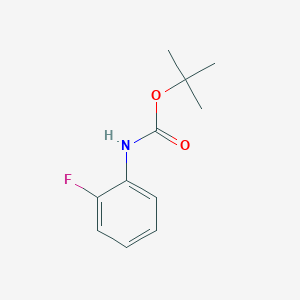
2-アミノメチル-18-クラウン-6
説明
18-Crown-6 is an organic compound with the formula [C2H4O]6 and the IUPAC name of 1,4,7,10,13,16-hexaoxacyclooctadecane . It is a white, hygroscopic crystalline solid with a low melting point . Like other crown ethers, 18-crown-6 functions as a ligand for some metal cations with a particular affinity for potassium cations .
Synthesis Analysis
This compound is prepared by a modified Williamson ether synthesis in the presence of a templating cation . The reaction is as follows: (CH2OCH2CH2Cl)2 + (CH2OCH2CH2OH)2 + 2 KOH → (CH2CH2O)6 + 2 KCl + 2 H2O . It can also be prepared by the oligomerization of ethylene oxide .
Molecular Structure Analysis
The point group of 18-crown-6 is S6 . The dipole moment of 18-crown-6 varies in different solvents and under different temperatures . Under 25 °C, the dipole moment of 18-crown-6 is 2.76 ± 0.06 D in cyclohexane and 2.73 ± 0.02 in benzene .
Chemical Reactions Analysis
The formation of the [M(18-crown-6)]2+ (M = Ca2+, Sr2+ or Ba2+) complexes was revealed and their formation constants, reaction enthalpies, and entropies were determined .
Physical And Chemical Properties Analysis
The molecular weight of 18-Crown-6 is 264.3154 . It has a density of 1.237 g/cm3 . The melting point ranges from 37 to 40 °C, and it has a boiling point of 116 °C at 0.2 Torr . It is soluble in water at 75 g/L .
科学的研究の応用
ペプチド樹脂合成
標識化トリアリールホスフィン試薬
薬物送達システム
無機アニオンの分離
作用機序
Target of Action
The primary targets of 2-Aminomethyl-18-crown-6, also known as 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanamine or 1,4,7,10,13,16-hexaoxacyclooctadec-2-ylmethanamine, are monovalent cations . The compound is used to prepare Schiff base of gossypol with aminomethyl crown ether for complexation of these cations .
Mode of Action
2-Aminomethyl-18-crown-6 interacts with its targets, the monovalent cations, through a process known as complexation . This interaction results in changes in the properties of the cations, affecting their behavior and interactions with other molecules.
Biochemical Pathways
The compound is involved in the preparation of AM-18-C-6 bonded Merrifield peptide resin, which is used to study the absorption and the isotopic effect of magnesium . It is also used in Mitsunobu and Heck reactions for the removal of phosphine derived by-products .
Pharmacokinetics
The compound’s interaction with monovalent cations suggests that it may have an impact on the bioavailability of these ions .
Result of Action
The molecular and cellular effects of 2-Aminomethyl-18-crown-6’s action include the complexation of monovalent cations, altering their properties and interactions . This can have downstream effects on various biochemical processes, including those involving these cations.
Action Environment
The action, efficacy, and stability of 2-Aminomethyl-18-crown-6 can be influenced by various environmental factors. For example, the presence of different cations in the environment can affect the compound’s ability to complex these ions . Additionally, factors such as pH and temperature may also influence the compound’s stability and efficacy .
Safety and Hazards
将来の方向性
18-Crown-6 has been used as a phase-transfer catalyst in the chemoselective reduction of fused tetrazoles with NaBH4 and potassium hydroxide . It has also been used in the N-alkylation of heterocyclic compounds and allylation of functionalized aldehydes . These applications suggest potential future directions for the use of 18-Crown-6 in various chemical reactions.
生化学分析
Biochemical Properties
1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanamine plays a significant role in biochemical reactions due to its ionophoric properties. It forms stable complexes with cations, such as potassium, sodium, and ammonium ions, by coordinating with the oxygen atoms in its structure . This interaction is crucial in various biochemical processes, including enzyme catalysis and ion transport. The compound interacts with enzymes like potassium channels and transporters, facilitating the selective transport of potassium ions across cell membranes .
Cellular Effects
1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanamine influences cellular processes by modulating ion transport and cellular signaling pathways. It affects cell function by altering the concentration of potassium ions within cells, which is essential for maintaining cellular homeostasis . The compound’s impact on cell signaling pathways can lead to changes in gene expression and cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanamine involves its ability to form complexes with cations through coordination with its oxygen atoms. This binding interaction stabilizes the cations and facilitates their transport across cell membranes . The compound can also inhibit or activate enzymes by altering the availability of essential cations, thereby influencing biochemical reactions and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanamine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to its degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in maintaining ion balance and cellular homeostasis .
Dosage Effects in Animal Models
The effects of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanamine in animal models vary with different dosages. At low doses, the compound can enhance ion transport and improve cellular function . At high doses, it may exhibit toxic effects, such as disrupting ion balance and causing cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial without causing adverse effects .
Metabolic Pathways
1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanamine is involved in metabolic pathways related to ion transport and homeostasis. It interacts with enzymes and cofactors that regulate the movement of cations across cell membranes . The compound’s influence on metabolic flux and metabolite levels can affect various biochemical processes, including energy production and signal transduction .
Transport and Distribution
Within cells and tissues, 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanamine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its effects on ion transport and cellular function.
特性
IUPAC Name |
1,4,7,10,13,16-hexaoxacyclooctadec-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO6/c14-11-13-12-19-8-7-17-4-3-15-1-2-16-5-6-18-9-10-20-13/h13H,1-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUGHLWDFGGTGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOC(COCCOCCO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408130 | |
| Record name | 2-Aminomethyl-18-crown-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83585-61-9 | |
| Record name | 2-Aminomethyl-18-crown-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminomethyl-18-crown-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)








